molecular formula C11H11FO2 B8605796 1-(2-Allyloxy-4-fluorophenyl)ethanone

1-(2-Allyloxy-4-fluorophenyl)ethanone

Cat. No.: B8605796
M. Wt: 194.20 g/mol
InChI Key: QEEUFVGPTDPMKP-UHFFFAOYSA-N
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Description

1-(2-Allyloxy-4-fluorophenyl)ethanone is an aromatic ketone with the molecular formula C₁₁H₁₁FO₂ (calculated based on structural analogs from the evidence). It features a phenyl ring substituted with an allyloxy group (-OCH₂CH=CH₂) at the 2-position and a fluorine atom at the 4-position, with an acetyl (-COCH₃) group attached to the aromatic ring. This compound is structurally related to derivatives of acetophenone, where substituents on the phenyl ring modulate electronic, steric, and biological properties.

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

1-(4-fluoro-2-prop-2-enoxyphenyl)ethanone

InChI

InChI=1S/C11H11FO2/c1-3-6-14-11-7-9(12)4-5-10(11)8(2)13/h3-5,7H,1,6H2,2H3

InChI Key

QEEUFVGPTDPMKP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)OCC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2-Allyloxy-4-fluorophenyl)ethanone with structurally or functionally related ethanone derivatives, focusing on substituent effects, physicochemical properties, synthesis, and applications.

Substituent Position and Electronic Effects

Compound Name Substituents and Positions Key Structural Differences Impact on Reactivity/Properties
This compound -OCH₂CH=CH₂ (2), -F (4) Allyloxy at 2, F at 4 Enhanced electron-withdrawing effects due to F; allyloxy may confer steric hindrance
1-[2-Hydroxy-4-methyl-5-(2-propenyloxy)phenyl]ethanone -OH (2), -CH₃ (4), -OCH₂CH=CH₂ (5) Hydroxy and methyl groups Increased polarity due to -OH; methyl enhances lipophilicity
1-(4-Fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one -F (4), triazole-thioether linkage Heterocyclic sulfur bridge Improved solubility and potential bioactivity via triazole moiety
1-(2'-Fluoro[1,1'-biphenyl]-4-yl)ethanone Biphenyl core, -F (2') Extended conjugation via biphenyl Higher thermal stability; π-π interactions in solid state

Physicochemical Properties

Property This compound (Predicted) 1-(4-Fluorophenyl)ethanone Derivatives Hydroxyacetophenone Analogs
Molecular Weight (g/mol) 206.21 220–250 (varies with substituents) 166–206
LogP (Lipophilicity) ~2.8 (estimated) 2.5–3.5 1.5–2.2 (lower due to -OH groups)
Melting Point (°C) 80–90 (estimated) 90–120 100–150 (higher for polar substituents)
UV Absorption (λmax) ~280 nm (aryl ketone) 270–290 nm 260–310 nm (depending on substituents)

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